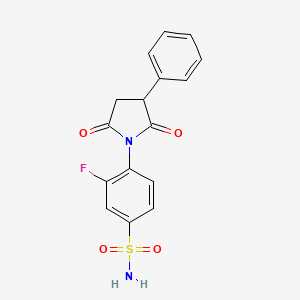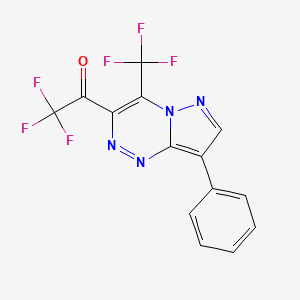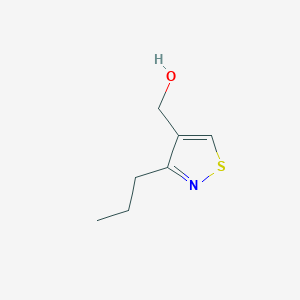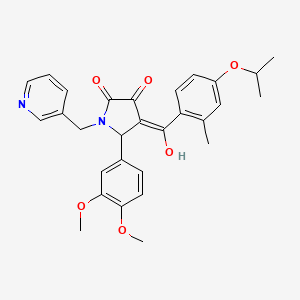![molecular formula C7H8N2O B12895818 1H-Pyrrolo[2,3-b]pyridine hydrate CAS No. 174813-86-6](/img/structure/B12895818.png)
1H-Pyrrolo[2,3-b]pyridine hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine hydrate is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as a scaffold in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[2,3-b]pyridine hydrate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminopyridine, the compound can be synthesized via a cyclization reaction with an appropriate aldehyde or ketone in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine or pyrrole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine hydrate has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine hydrate exerts its effects often involves interaction with specific molecular targets. For example, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine hydrate can be compared with other heterocyclic compounds such as:
1H-Pyrrolo[3,2-b]pyridine: Similar in structure but with different biological activities.
Indole: Another fused ring system with significant biological importance.
Quinoline: A compound with a fused benzene and pyridine ring, used in antimalarial drugs.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it a versatile scaffold in drug design and other applications.
Propriétés
Numéro CAS |
174813-86-6 |
|---|---|
Formule moléculaire |
C7H8N2O |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
1H-pyrrolo[2,3-b]pyridine;hydrate |
InChI |
InChI=1S/C7H6N2.H2O/c1-2-6-3-5-9-7(6)8-4-1;/h1-5H,(H,8,9);1H2 |
Clé InChI |
PQYZEAZKHRHEQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(NC=C2)N=C1.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


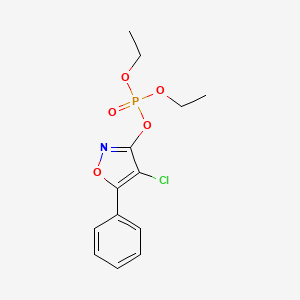
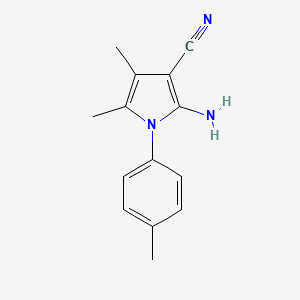
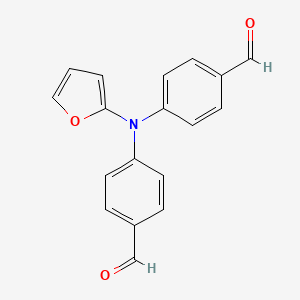
![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
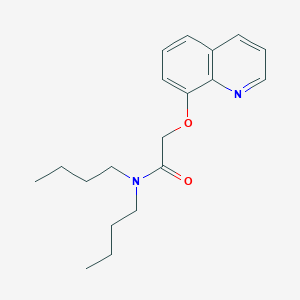
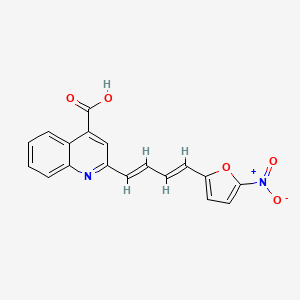
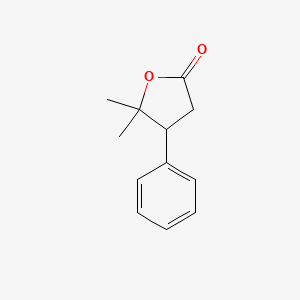
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
